molecular formula C20H24N2O4 B4986161 (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

(1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

Cat. No. B4986161
M. Wt: 356.4 g/mol
InChI Key: LCYWYVAIMQEWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria. Additionally, it has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising compound for the development of new drugs. However, one of the limitations of using (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol research include further studies on its mechanism of action and potential therapeutic applications. It is important to investigate the compound's effects on different cell types and in different animal models to determine its potential as a drug candidate. Additionally, further studies on the compound's pharmacokinetics and toxicity are necessary to ensure its safety and efficacy in humans.

Synthesis Methods

The synthesis of (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been achieved using various methods. One of the most common methods involves the condensation of 3,4,5-trimethoxybenzaldehyde with propylamine followed by the addition of o-phenylenediamine to produce the desired compound. Other methods involve the use of different reagents and catalysts to achieve the synthesis of (1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol.

Scientific Research Applications

(1-propyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(1-propylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-10-22-15-9-7-6-8-14(15)21-20(22)18(23)13-11-16(24-2)19(26-4)17(12-13)25-3/h6-9,11-12,18,23H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWYVAIMQEWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-Propyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol

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